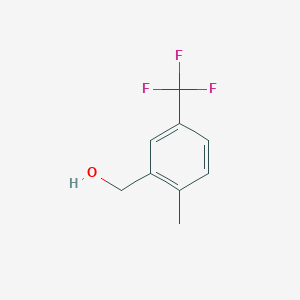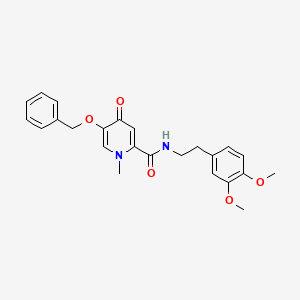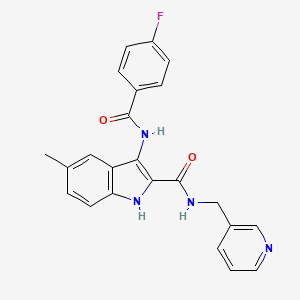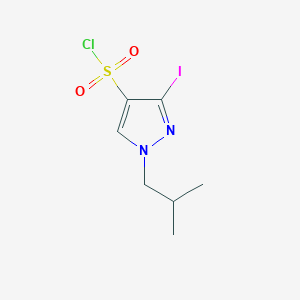![molecular formula C17H29ClN4O B2767042 N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418691-55-9](/img/structure/B2767042.png)
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H29ClN4O and its molecular weight is 340.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
One of the primary scientific research applications of compounds related to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride involves their synthesis and analytical characterization. A study detailed the synthesis, identification, and extensive analytical characterization (including chromatographic, spectroscopic, and mass spectrometric platforms) of a compound obtained from a UK-based Internet vendor, showcasing the complexity of synthesizing and accurately identifying novel research chemicals (McLaughlin et al., 2016).
Antitumor Activity
Compounds with structural similarities to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride have been evaluated for their potential antitumor properties. For example, derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential of such compounds in cancer research (Yoshida et al., 2005).
Antimicrobial Activity
Another significant area of research involves evaluating the antimicrobial properties of related compounds. For instance, a study on the synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives revealed that many synthesized compounds demonstrated significant activity against bacterial or fungal strains, showing promise for the development of new antimicrobial agents (Sharshira & Hamada, 2011).
Chemical Diversity and Novel Syntheses
Research also focuses on the development of novel synthetic methods and the exploration of chemical diversity. A study involving the synthesis and characterization of various functionalized nitrile oxides, including amide and carboxamide derivatives, underscores the ongoing efforts to expand the toolkit of synthetic chemistry for creating structurally diverse and biologically relevant molecules (Asahara et al., 2015).
Mécanisme D'action
Mode of Action
The mode of action of EN300-26675187 is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of a pyrazole ring and a cyclohexane ring in its structure suggests that it may bind to its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by EN300-26675187 are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways within the cell. These could include pathways involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-26675187. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including the presence of other drugs or diseases, can also impact the compound’s efficacy .
Propriétés
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c18-17(9-4-1-5-10-17)13-19-16(22)14-7-2-3-8-15(14)21-12-6-11-20-21;/h6,11-12,14-15H,1-5,7-10,13,18H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJXSPNZBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCCCC2N3C=CC=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)


